molecular formula C3H7O5P B1204215 3-Phosphonopropionic acid CAS No. 5962-42-5

3-Phosphonopropionic acid

Cat. No. B1204215
CAS RN: 5962-42-5
M. Wt: 154.06 g/mol
InChI Key: NLBSQHGCGGFVJW-UHFFFAOYSA-N
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Description

3-Phosphonopropionic acid, also known as 2-Carboxyethanephosphonic acid, is a phosphonocarboxylate (PC) analogue of 2-(3-pyridyl)-1-hydroxyethylidenebis(phosphonic acid) (risedronic acid), an osteoporosis drug . It has a molecular weight of 154.06 .


Molecular Structure Analysis

The molecule exists as a zwitterion; the amino group is protonated, the carboxyl group un-ionized, and the phosphonic acid group ionized . The conformation about the C (alpha)-C (beta) bond is trans-gauche .


Chemical Reactions Analysis

3-Phosphonopropionic acid has been shown to form stable complexes with organometallic compounds, and it can also act as an electron donor or acceptor in redox reactions .


Physical And Chemical Properties Analysis

3-Phosphonopropionic acid has a melting point of 150°C . It is a solid substance .

Scientific Research Applications

Medicine

3-Phosphonopropionic acid has been explored for its potential in medical applications, particularly in the development of targeted therapies. It has been used as a linker molecule in the conjugation of trastuzumab to superparamagnetic iron oxide nanoparticles, which are labeled with alpha-emitters for combined α-radioimmunotherapy and magnetic hyperthermia treatment of HER2-positive breast cancer .

Agriculture

In agriculture, 3-Phosphonopropionic acid’s role is less direct but still significant. It is a structural analog of naturally occurring phosphonates, which are known to interact with various biological systems. Its analogs have been studied for their potential as herbicides and growth regulators, impacting plant metabolism and development .

Materials Science

The compound has been utilized in materials science to functionalize surfaces, such as the bulk phosphate glass surface. This functionalization can alter the surface properties, making it suitable for various applications, including coatings and material modifications .

Environmental Science

3-Phosphonopropionic acid plays a role in environmental science as part of photocatalysts for environmental remediation. It has been involved in studies related to the stability and efficiency of halide perovskite solar cells, contributing to the development of sustainable energy solutions .

Biochemistry

In biochemistry, 3-Phosphonopropionic acid is part of biosynthetic pathways for the production of phosphonic acid natural products. These pathways are crucial for the development of various drugs and biochemical compounds .

Pharmacology

Pharmacologically, 3-Phosphonopropionic acid has been used in the synthesis of bioconjugates for drug delivery systems. Its ability to link therapeutic agents to carriers like nanoparticles opens up possibilities for targeted drug delivery .

Chemical Engineering

Chemical engineers have explored the use of 3-Phosphonopropionic acid in the creation of stable halide perovskite solar cells. Its interaction with perovskite materials helps in decoupling the effects of defects on the efficiency and stability of these cells, which is vital for the advancement of solar technology .

Energy Storage

Lastly, in the field of energy storage, 3-Phosphonopropionic acid derivatives have been investigated for their use in supercapacitors. The compound’s properties may contribute to the development of electrode materials with high energy density, crucial for enhancing the performance of supercapacitors .

Safety and Hazards

3-Phosphonopropionic acid is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

3-Phosphonopropionic acid has been used in the development of stable halide perovskite solar cells . It has been shown to have a significant effect on device stability but not on the non-radiative recombination and device efficiency .

properties

IUPAC Name

3-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSQHGCGGFVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064069
Record name 3-Phosphonopropionic acid
Source EPA DSSTox
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Molecular Weight

154.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-phosphono-
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CAS RN

5962-42-5
Record name 3-Phosphonopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Phosphonopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-phosphono-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phosphonopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phosphonopropionic acid
Source European Chemicals Agency (ECHA)
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Record name 3-PHOSPHONOPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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